

Fasudil: A Comparative Guide for ROCK Inhibition in Research

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Compound of Interest

Compound Name: *Fasudil mesylate*
CAS No.: 1001206-62-7
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Fasudil, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has garnered significant attention within the scientific community.[1][2] This guide provides a comprehensive comparison of Fasudil with other widely used ROCK inhibitors, offering researchers, scientists, and drug development professionals a detailed resource supported by experimental data. Fasudil is the only ROCK inhibitor approved for human use, first in Japan in 1995 for the treatment of cerebral vasospasm.[1]

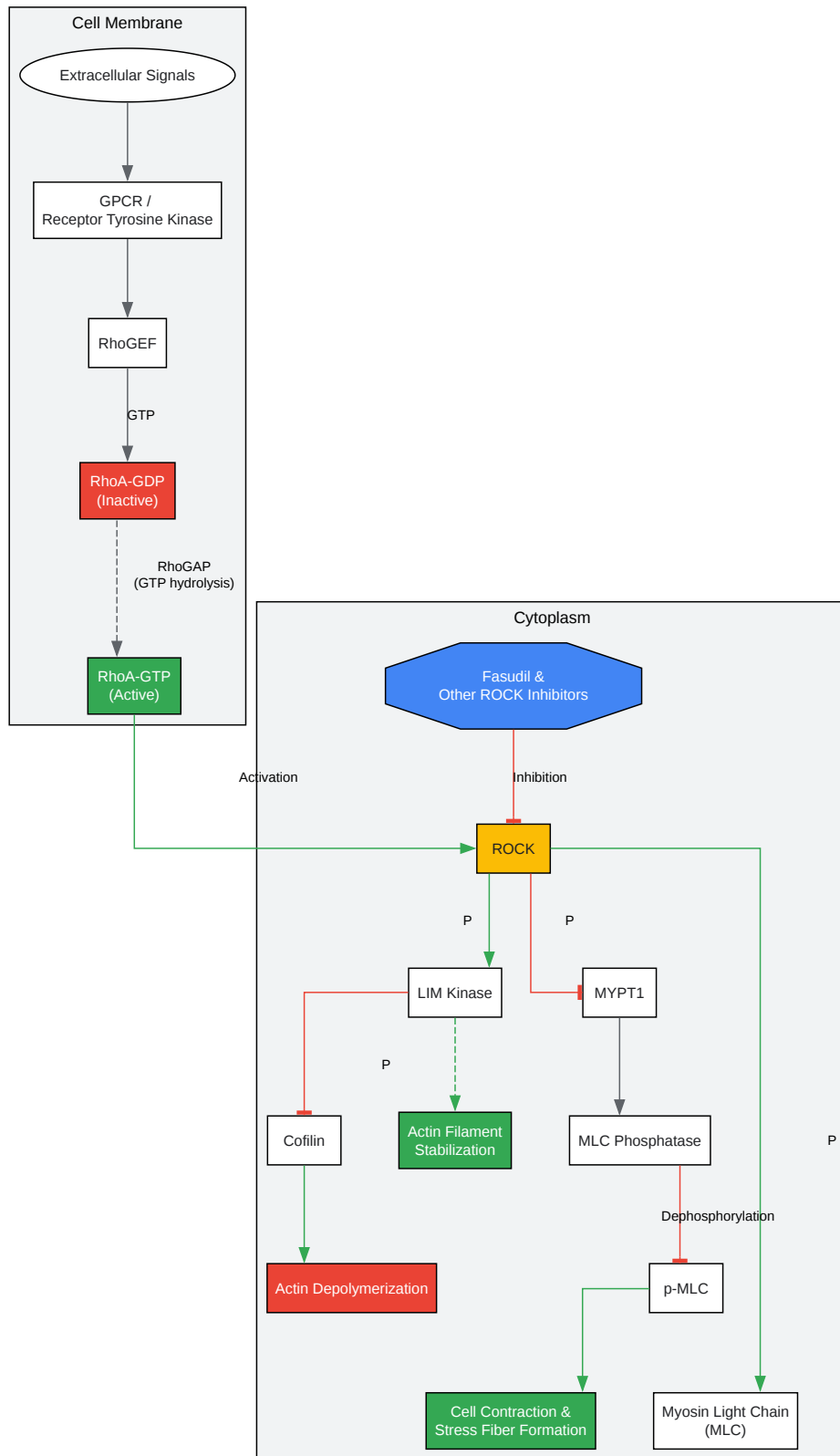
Mechanism of Action: The ROCK Signaling Pathway

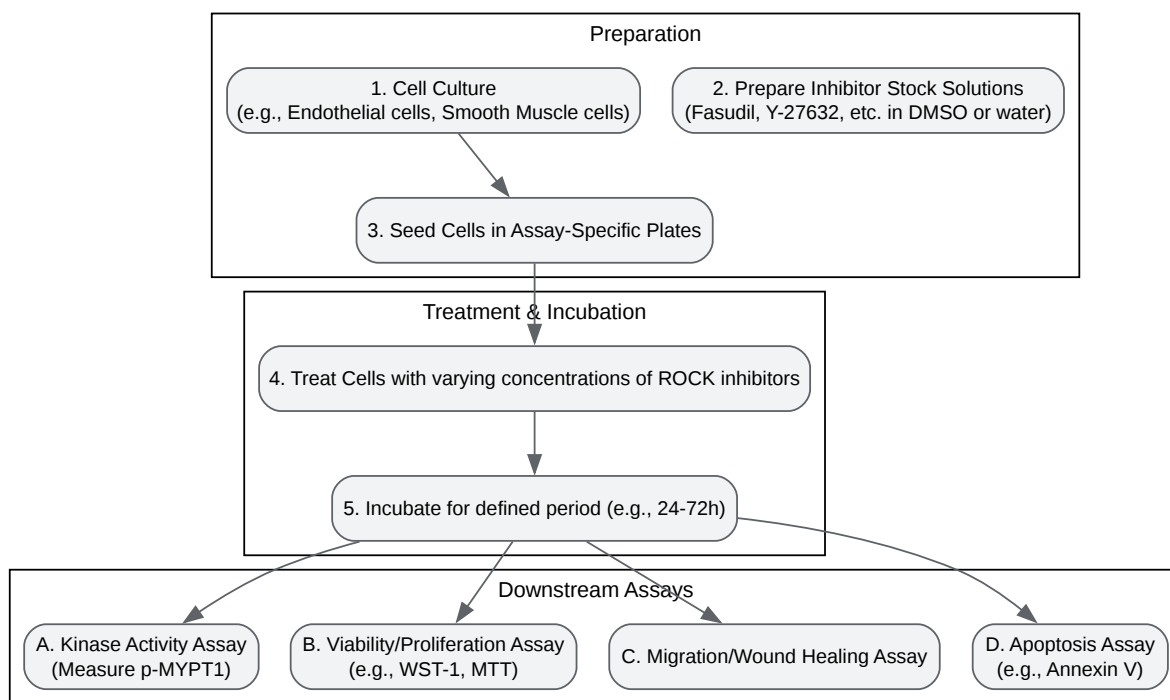
The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal remodeling, cell adhesion, migration, proliferation, and apoptosis.[3][4][5] The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates its downstream effector, ROCK.[3][6] ROCK exists in two isoforms, ROCK1 and ROCK2.[3]

Activated ROCK phosphorylates several downstream substrates, most notably Myosin Light Chain (MLC) and the Myosin Binding Subunit of MLC Phosphatase (MYPT1).[3][4][7] Phosphorylation of MLC promotes actin-myosin contractility, leading to the formation of stress fibers and focal adhesions.[4] By phosphorylating and inactivating MYPT1, ROCK further

enhances MLC phosphorylation.[7] ROCK also influences actin dynamics by activating LIM kinase (LIMK), which then phosphorylates and inactivates cofilin, an actin-depolymerizing protein.[4] This leads to the stabilization of actin filaments.[4]

Fasudil and other ROCK inhibitors act by competitively binding to the ATP-binding site in the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream targets.[1] This inhibition leads to the disassembly of the actin cytoskeleton, reduced cell contractility, and modulation of various cellular behaviors.[7]





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